molecular formula C11H13F2NO B7861229 N-cyclobutyl-3-(difluoromethoxy)aniline

N-cyclobutyl-3-(difluoromethoxy)aniline

Cat. No.: B7861229
M. Wt: 213.22 g/mol
InChI Key: RHIWHPSXNVIDGG-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-(difluoromethoxy)aniline: is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to an aniline derivative with a difluoromethoxy group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with aniline derivatives and cyclobutyl halides.

  • Reaction Steps: The process involves a series of reactions, including nucleophilic substitution and coupling reactions.

  • Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up to produce larger quantities of the compound for industrial applications.

  • Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of nitro compounds, hydroxyl groups, and carboxylic acids.

  • Reduction Products: Reduction reactions can produce amines and other reduced derivatives.

  • Substitution Products: Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-cyclobutyl-3-(difluoromethoxy)aniline is used as an intermediate in the synthesis of more complex chemical compounds. Its unique structure makes it valuable in the development of new chemical reactions and processes.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its interactions with biological molecules can provide insights into various biological processes.

Medicine: this compound is being explored for its medicinal properties. It may serve as a lead compound in the development of new drugs, particularly in the treatment of diseases that involve specific molecular targets.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-cyclobutyl-3-(difluoromethoxy)aniline exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-3-(difluoromethoxy)aniline: Similar structure but with a cyclohexyl group instead of cyclobutyl.

  • N-ethyl-3-(difluoromethoxy)aniline: Ethyl group replacing the cyclobutyl group.

  • N-cyclobutyl-3-(fluoromethoxy)aniline: Similar structure but with a fluoromethoxy group instead of difluoromethoxy.

Uniqueness: N-cyclobutyl-3-(difluoromethoxy)aniline stands out due to its unique combination of the cyclobutyl group and the difluoromethoxy group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-cyclobutyl-3-(difluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-6-2-5-9(7-10)14-8-3-1-4-8/h2,5-8,11,14H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIWHPSXNVIDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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